molecular formula C4H8N4O B1450937 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 803630-94-6

3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B1450937
CAS No.: 803630-94-6
M. Wt: 128.13 g/mol
InChI Key: WLCYCYCYWDHXAO-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C4H8N4O and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antileishmanial Activities

  • Antileishmanial Activity: Some derivatives of 1,2,4-triazole, such as 4-amino-1,2,4-triazole derivatives, have been studied for their antileishmanial activities. Theoretical calculations using Density Functional Theory (DFT) have been applied to these compounds to understand their structural and spectroscopic parameters. Notably, a derivative has shown significant antileishmanial activity against Leishmania infantum promastigots, highlighting its potential in medical applications (Süleymanoğlu et al., 2017).
  • Antimicrobial Activity: A series of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have shown promising results as antimicrobial agents. These compounds have been successfully synthesized and characterized, showing moderate yields and good antimicrobial properties (Al‐Azmi & Mahmoud, 2020).

Synthesis and Chemical Properties

  • Synthesis and Crystal Structure: The compound 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate has been synthesized and its crystal structure analyzed, revealing significant molecular interactions and a three-dimensional network in its lattice (Xu et al., 2006).
  • Synthesis and Chemical Properties: Novel salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids have been synthesized, and their structures confirmed using modern physical-chemical analysis methods. These compounds may serve as the foundation for new drugs (Safonov et al., 2017).

Enzyme Inhibitory Effects and Synthesis Methods

  • Acetylcholinesterase Enzyme Inhibitory Effects: A series of novel Schiff bases containing 1,2,4-triazole structure have been synthesized and analyzed for their enzyme inhibitory properties against acetylcholinesterase (AChE). These compounds have shown promising inhibitory effects, making them of interest in medical research for conditions such as Alzheimer's disease (Medetalibeyoğlu et al., 2022).
  • Microwave-assisted Synthesis: A new microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been reported, offering an efficient way to prepare these compounds using aminoguanidine hydrochloride and various amines (Tan et al., 2017).

Properties

IUPAC Name

3-(2-aminoethyl)-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c5-2-1-3-6-4(9)8-7-3/h1-2,5H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCYCYCYWDHXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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